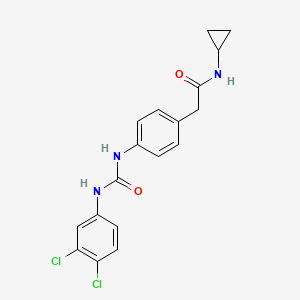
N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine, commonly known as MMG, is a glycine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MMG is a white crystalline powder, which is soluble in water and ethanol. It was first synthesized in 2001 by a team of chemists led by Dr. David W. Cushman.
Wissenschaftliche Forschungsanwendungen
Herbicide Transport and Environmental Impact
- Glyphosate and glufosinate, similar in structure to N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine, are more strongly sorbed to soil and may be less toxic than many residual herbicides. However, their transport to groundwater can still occur through preferential flow, complicating their environmental impact (Malone et al., 2004).
Organic Synthesis and Chemical Reactions
- Arylsulfonylation of amino acid esters, including those structurally similar to N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine, can be achieved without protecting the phenolic hydroxy group, highlighting a method for N-chemoselective synthesis (Penso et al., 2003).
- Research into photolabile protecting groups for neurotransmitters includes compounds like 2-methoxy-5-nitrophenyl derivatives of beta-alanine, which share some structural similarities, useful in kinetic investigations of neurotransmitter receptors (Niu et al., 1996).
Biochemical Research
- Studies on glycine N-methyltransferase, a major folate-binding protein in the liver, provide insights into methyl group metabolism, and such studies may involve compounds structurally related to N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine (Yeo & Wagner, 1994).
Pharmacology and Drug Design
- Synthesis of morphinans with glycine substitutions, such as those structurally related to N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine, indicate their potential in developing new opioids with high receptor affinities and antinociceptive properties (Spetea et al., 2011).
Environmental and Agricultural Applications
- Interaction studies of herbicides and insecticides in agriculture, including those structurally related to N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine, are vital in understanding synergistic effects on crop yields and safety (Hayes et al., 1979).
Eigenschaften
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-4-5-10(17-2)9(6-8)12(7-11(13)14)18(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRVOGGLRJKCGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide](/img/structure/B2363402.png)
![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2363413.png)
![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)
